(1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane
Overview
Description
(1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane, also known as TDBN, is a novel compound that has been synthesized and studied for its potential applications in scientific research. TDBN is a bicyclic compound that contains a tetrazole group, which is known for its ability to form strong metal complexes. The unique structure of TDBN makes it a promising candidate for use in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane has been shown to bind to certain proteins and enzymes, which may interfere with their normal function. This mechanism of action makes (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane a promising candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects
(1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane can inhibit the growth of cancer cells and reduce inflammation in cells. In vivo studies have shown that (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane can improve cognitive function and reduce the symptoms of Parkinson's disease in animal models.
Advantages and Limitations for Lab Experiments
The unique structure of (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane makes it a promising candidate for use in various laboratory experiments. (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane has a high affinity for certain proteins and enzymes, which makes it a useful tool for studying their function. However, (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane's complex structure and synthesis process can make it difficult to obtain pure samples, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane. One area of interest is the development of new drugs and therapies based on (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane's mechanism of action. Another area of interest is the use of (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane as a diagnostic tool for imaging studies. Additionally, further studies are needed to fully understand (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane's biochemical and physiological effects, as well as its potential limitations in laboratory experiments.
Scientific Research Applications
(1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane has been studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane has also been studied for its potential use as a diagnostic tool for imaging studies.
properties
IUPAC Name |
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c23-16(22-14-5-6-15(22)9-17-8-7-14)13-3-1-12(2-4-13)10-21-11-18-19-20-21/h1-4,11,14-15,17H,5-10H2/t14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXUGJPCBFTSD-CABCVRRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1N2C(=O)C3=CC=C(C=C3)CN4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCC[C@@H]1N2C(=O)C3=CC=C(C=C3)CN4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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